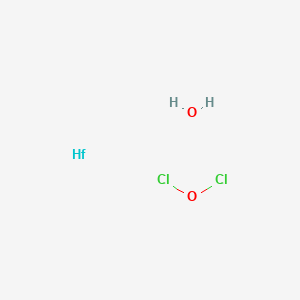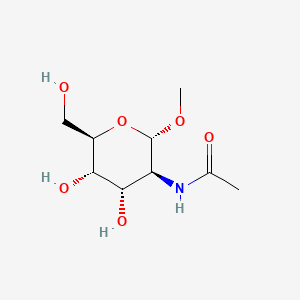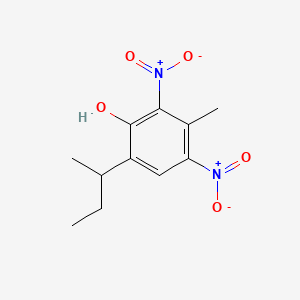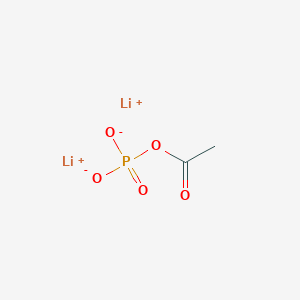![molecular formula C36H53NO15S B579165 [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid CAS No. 15585-38-3](/img/structure/B579165.png)
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veratrine is a mixture of alkaloids derived from the Liliaceae plant . The two major alkaloid components of veratrine are veratradine and cevadine . Veratrine sulfate is a form of this compound where the veratrine alkaloids are combined with sulfate ions .
Synthesis Analysis
The synthesis of organosulfates, such as veratrine sulfate, can be challenging due to their poor solubility in organic solvents . A high yielding route to organosulfates has been reported using a tributylsulfoammonium betaine . The reaction conditions were tested with a diverse range of alcohols, including natural products and amino acids .Molecular Structure Analysis
Veratrine is a derivative of veracevine, which belongs to the class of C-nor-D-homosteroidal alkaloids . The molecular structure and stereochemistry of this and related alkaloids were established after decades of chemical investigations . Veratrine has a molecular formula of C32H49NO9 .Chemical Reactions Analysis
Veratrine sulfate, as an organosulfate, is part of a burgeoning area in biology . Organosulfates play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states . The insertion and isolation of sulfate groups into target molecules remain a challenging aspect of their synthesis .Applications De Recherche Scientifique
Emesis Research : Veratrine sulfate has been effective in inducing dose-dependent emesis (vomiting) in the experimental model using Suncus murinus, suggesting its potential in emesis research (Ueno, Matsuki, & Saito, 1987).
Cardiac Function Studies : Research on frog heart muscles showed that veratrine sulfate prolongs action potentials and has a positive inotropic effect (enhancing muscle contraction), primarily through its impact on sodium ion conductance (Horackova & Vassort, 1973).
Hypertension Treatment : Historically, the use of Veratrum alkaloids like veratrine in hypertension treatment was based on observations of their blood pressure-lowering effects (Krayer & Meilman, 1977).
Cytochemistry : Veratrine has been used in cytochemical studies for its effect on cell structures, especially chromosomes, making it valuable in the field of genetics and cellular biology (Sharma & Sarkar, 1956).
Neurogenic Pulmonary Edema Studies : Veratrine sulfate was used in a canine model to study neurogenic pulmonary edema, revealing insights into both hemodynamic and permeability mechanisms in this condition (Maron, 1985).
Neurophysiology Research : Veratrine's effect on amino acid synthesis in the ventral nerve cord of lobsters has been investigated, providing insights into its action on neural tissue (Gilles & Schoffeniels, 1964).
Muscle and Nerve Physiology : Studies on the effect of veratrine on medullated nerve heat production and the response to nerve stimulation have contributed to our understanding of nerve physiology (Hill, 1933).
Mitochondrial Research : Veratrine's impact on skeletal muscle mitochondria has been studied, highlighting its effects on mitochondrial function and structure (Freitas, Fagian, & Höfling, 2006).
Cardiovascular Research : The action of veratrine on the isolated mammalian heart has been explored, revealing its effects on cardiac output and heart muscle function (Krayer & Méndez, 1942).
Neuroscience : Veratrine has been used to study its effects on the survival of embryonic chick sympathetic neurons, providing insights into the mechanisms of neuronal survival and growth (Bhave, Malhotra, Wakade, & Wakade, 1990).
Mécanisme D'action
Safety and Hazards
Veratrine sulfate should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of exposure, it is recommended to wash with plenty of soap and water and seek medical advice if irritation occurs .
Orientations Futures
While specific future directions for veratrine sulfate were not found, the study of organosulfates is a growing area in biology . The development of new methods for the synthesis of organosulfates could lead to advancements in various fields, including drug discovery .
Relevant Papers Several papers have been published on veratrine and its effects. For instance, a paper titled “A plant alkaloid, veratridine, potentiates cancer chemosensitivity by UBXN2A-dependent inhibition of an oncoprotein, mortalin-2” discusses the anti-tumor effects of veratrine . Another paper, “News from the Archives”, explores the implications of some overlooked reports concerning the effects of veratrine on plant cell mitosis . A third paper, “A study of the crustacean axon repetitive response. 3. A comparison of the effect of veratrine sulfate solution and potassium-rich solutions”, discusses the effects of veratrine sulfate on crustacean axons .
Propriétés
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51NO11.H2O4S/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5;1-5(2,3)4/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3;(H2,1,2,3,4)/t19-,23+,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBKUHWLYCUNKR-XTYXREPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO15S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
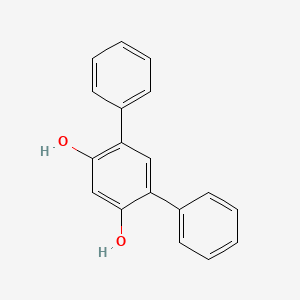
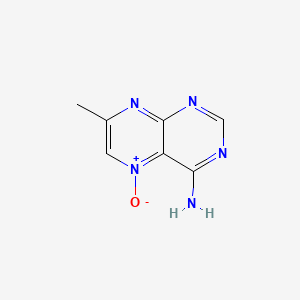

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B579090.png)
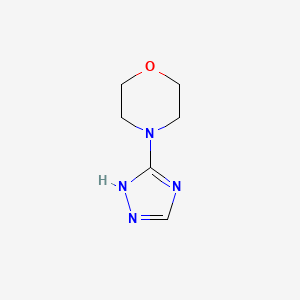
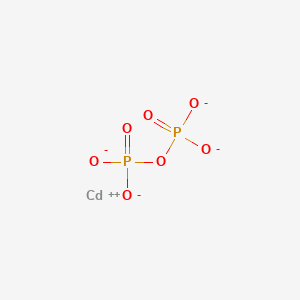

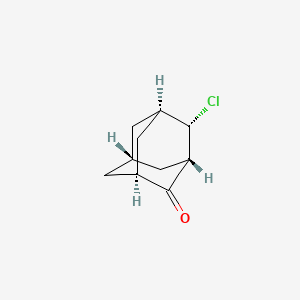
![(2S,3R,7R,9S,10S)-9-hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579098.png)
